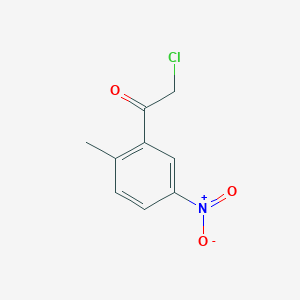

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClNO3. This compound is characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is a versatile intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one typically involves the chlorination of 2-methyl-5-nitroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product upon further reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.

Major Products Formed

Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the chloro group.

Reduction: The major product is 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one.

Oxidation: The major product is 2-chloro-1-(2-methyl-5-nitrophenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Material Science: It is used in the development of advanced materials, including polymers and coatings.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Chemistry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

1-(5-Chloro-2-nitrophenyl)ethan-1-one: Similar structure but lacks the methyl group.

2-Chloro-5-nitroacetophenone: Similar structure but lacks the ethanone moiety.

1-(2-Chloro-5-nitrophenyl)ethan-1-one: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one is unique due to the presence of both chloro and nitro groups along with a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.

Biological Activity

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one, a compound with notable structural characteristics, has been the subject of various studies focusing on its biological activity. This article reviews its antibacterial, cytotoxic, and potential therapeutic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C9H8ClN2O3

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests indicated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound has a promising profile for further development as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's safety profile. The results indicated that at certain concentrations, this compound exhibited selective cytotoxicity.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 50 | 72 |

| HepG2 (Liver Cancer) | 100 | 65 |

| MCF7 (Breast Cancer) | 25 | 80 |

The data indicates that while the compound is cytotoxic to cancer cells, it also shows a level of selectivity, which is crucial for therapeutic applications.

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with cellular metabolism in cancer cells. Studies suggest that the presence of the nitro group enhances its reactivity and interaction with biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry. For instance, a study published in Molecules explored its use as a lead compound for developing new antibiotics. Researchers synthesized derivatives of the compound, which exhibited enhanced antibacterial activity compared to the parent molecule.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

2-chloro-1-(2-methyl-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H8ClNO3/c1-6-2-3-7(11(13)14)4-8(6)9(12)5-10/h2-4H,5H2,1H3 |

InChI Key |

LGJPFMPWVTULHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.